molecular formula C13H31N4P B1230057 BEMP phosphazene CAS No. 98015-45-3

BEMP phosphazene

Cat. No. B1230057
CAS RN: 98015-45-3
M. Wt: 274.39 g/mol
InChI Key: VSCBATMPTLKTOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

BEMP phosphazene and related compounds are synthesized through various methodologies, demonstrating their adaptability and utility in different chemical contexts. For instance, BEMP has been highlighted as an active organocatalyst for the living ring-opening polymerization (ROP) of cyclic esters, showcasing its potential in creating polyesters with predictable molecular weights and high end-group fidelity (Zhang et al., 2007).

Molecular Structure Analysis

The electronic structure and bonding of phosphazenes, including BEMP, have been explored through natural bond orbital (NBO) and topological electron density analyses. These studies provide insight into the dominant bonding features and the effects of substituents on the P-N bond, contributing to a deeper understanding of their structural characteristics (Chaplin et al., 2005).

Chemical Reactions and Properties

BEMP phosphazene facilitates a variety of chemical reactions, serving as a catalyst in processes such as the phospha-Michael addition to electron-poor alkenes and the synthesis of macrocyclic cyclophane-based alpha-amino acid derivatives. These applications underscore its role as a versatile catalyst in organic synthesis (Strappaveccia et al., 2016) (Kotha et al., 2002).

Physical Properties Analysis

The physical properties of BEMP phosphazene and related compounds, such as their thermal stability, solubility, and mechanical properties, are crucial for their application in materials science. While specific studies on BEMP's physical properties were not directly identified, the general characteristics of phosphazenes suggest they possess unique attributes suitable for various applications.

Chemical Properties Analysis

The chemical properties of BEMP phosphazene, including its reactivity, stability under different conditions, and interactions with other chemicals, are foundational to its utility in catalysis and polymer synthesis. Its strong basicity and ability to participate in hydrogen bonding are particularly notable, enhancing its effectiveness as a catalyst and reagent in organic synthesis (Ullrich et al., 2019).

Scientific Research Applications

Organocatalysis in Polymerization

BEMP phosphazene, a phosphazene base, has been identified as an active organocatalyst in the living ring-opening polymerization (ROP) of cyclic esters. This application allows for the production of polyesters with predictable molecular weights, narrow polydispersities, and high end-group fidelity. The intermolecular hydrogen bonding of the alcohol initiator to phosphazene bases is crucial for activating the alcohol for ROP of cyclic esters (Zhang et al., 2007).

Synthesis of Unnatural Amino Acids

BEMP phosphazene is employed in the efficient alkylation of the resin-bound benzophenone imine of glycine with various unreactive alkyl halides. This process is significant for the synthesis of unnatural amino acids, a crucial area in biochemical research (O'donnell et al., 1997).

Catalytic Enantioselective Synthesis

In the field of chiral synthesis, BEMP phosphazene is used in the catalytic enantioselective alkylation of glycine derivatives. The process involves alkyl halides and chiral quaternary ammonium salts derived from cinchona alkaloids, which is important for producing enantiomerically enriched compounds (O'donnell et al., 1998).

Gas-Phase Basicity of Superbases

BEMP phosphazene is highlighted in studies measuring gas-phase basicity values of superbases. This research extends the gas-phase basicity scale, particularly in the superbasic region, and is relevant in understanding the fundamental properties of these bases (Kaljurand et al., 2007).

Polymerization of Functional β-Lactones

Research shows that BEMP phosphazene acts as an organocatalyst in the polymerization of functional β-lactones, leading to the formation of poly(hydroxyalkanoate)s. This application is important in the development of biodegradable and biocompatible plastics (Shakaroun et al., 2020).

Synthesis of Drug Microspheres

BEMP phosphazene is used in the synthesis of drug microspheres, such as those containing the antibiotic drug trimethoprime. This application is relevant in the field of drug delivery and controlled release systems (Ozay & Ozay, 2014).

Homogeneous Catalytic Synthesis

BEMP phosphazene is utilized in the homogeneous catalytic synthesis of amino acid derivatives. The process involves the Michael addition of certain esters in the presence of BEMP, contributing to the synthesis of compounds with potential therapeutic applications (Lee et al., 2005).

Intramolecular Hydroamidation of Propargylic Ureas

BEMP phosphazene acts as an organo-catalyst in the synthesis of imidazolidin-2-ones and imidazol-2-ones via intramolecular hydroamidation of propargylic ureas. This catalytic method offers excellent chemo- and regioselectivity under ambient conditions, important for heterocyclic chemistry (Casnati et al., 2019).

Catalysis in Phospha-Michael Addition

BEMP phosphazene is used as a heterogeneous catalyst for the phospha-Michael addition of phosphorus nucleophiles to electron-poor alkenes. This catalytic method is efficient for additions to various ketones, esters, and nitriles, expanding the scope of synthetic organic chemistry (Strappaveccia et al., 2016).

Future Directions

Phosphazene bases, including BEMP, are established reagents in organic synthesis . They have been used as catalysts in the synthesis of poly(phthalaldehyde) polymer . The research on BEMP phosphazene and its applications in various fields is ongoing .

properties

IUPAC Name

2-tert-butylimino-N,N-diethyl-1,3-dimethyl-1,3,2λ5-diazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H31N4P/c1-8-17(9-2)18(14-13(3,4)5)15(6)11-10-12-16(18)7/h8-12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCBATMPTLKTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H31N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50243369
Record name BEMP phosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BEMP phosphazene

CAS RN

98015-45-3
Record name 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaphosphorin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98015-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BEMP phosphazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098015453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BEMP phosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEMP PHOSPHAZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF15J146QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
M Lalanne-Tisné, S Eyley, J De Winter… - Carbohydrate …, 2022 - Elsevier
… In addition, DBU and DMAP may favour homopolymerization due to their ability to perform a nucleophilic attack on the monomer, which is not the case for the BEMP phosphazene, that …
Number of citations: 6 www.sciencedirect.com
C Biagini, SDP Fielden, DA Leigh… - Angewandte …, 2019 - Wiley Online Library
We report on catalysis by a fuel‐induced transient state of a synthetic molecular machine. A [2]rotaxane molecular shuttle containing secondary ammonium/amine and thiourea stations …
Number of citations: 107 onlinelibrary.wiley.com
S Le Luyer, P Guégan, N Illy - Macromolecules, 2022 - ACS Publications
… Thus, the most convincing results were obtained in toluene at 25 C with 4 equiv of TBL and using BEMP phosphazene base (Table 1, run 5). …
Number of citations: 6 pubs.acs.org
E Mongkhoun, P Guégan, N Illy - Polymer Chemistry, 2023 - pubs.rsc.org
… In Table 1, runs 9–11, the use of BEMP phosphazene base (pK aMeCN = 27.6), DMAP (pK aMeCN = 17.9) or DBU (pK aMeCN = 12.8) instead of tBuP 4 did not have a significant …
Number of citations: 6 pubs.rsc.org
A Khalil, S Cammas‐Marion… - Journal of Polymer …, 2019 - Wiley Online Library
Organocatalysis offers a number of prospects in the polymer community and presents advantages over metal based and bio‐organic methods. The use of organic molecules for …
Number of citations: 28 onlinelibrary.wiley.com
SM Guillaume - Organic Catalysis for Polymerisation, 2018 - books.google.com
… The one-pot, two-step sequential polymerization of TMC and L-LA catalyzed by the BEMP phosphazene in the presence of BnOH as initiator (toluene, 100 1C), successfully afforded …
Number of citations: 2 books.google.com
F Doraghi, F Mohaghegh, OH Qareaghaj, B Larijani… - RSC …, 2023 - pubs.rsc.org
In the field of heterocyclic synthesis, alkynyl aldehydes serve as privileged reagents for cyclization reactions with other organic compounds to construct a broad spectrum of N-, O-, and S…
Number of citations: 5 pubs.rsc.org
AL Lee, SV Ley - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
… The S N 2 coupling of phenol 7 with tosylate 21 was accomplished in quantitative yield using PS-BEMP phosphazene base. Finally, a non-chelation control polymer-supported …
Number of citations: 62 pubs.rsc.org
CG Jaffredo, M Schmid, I Del Rosal… - … A European Journal, 2014 - Wiley Online Library
… turnover numbers in 2–120 min),32 and the organic initiators such as the TBD guanidine (1,5,7-triazabicyclo[4.4.0]dec-5-ene; 455 turnover numbers in 10 h), or the BEMP phosphazene …
A Dalla Cort, M Bruschini - iris.uniroma1.it
This chapter is not meant to be a comprehensive digest on the question of molecular machines, but rather aims to give to the reader a general overview on the approaches followed to …
Number of citations: 3 iris.uniroma1.it

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